molecular formula C25H22N2 B1615039 1-Phenyl-2-tritylhydrazine CAS No. 63418-38-2

1-Phenyl-2-tritylhydrazine

Cat. No.: B1615039
CAS No.: 63418-38-2
M. Wt: 350.5 g/mol
InChI Key: BRXZLTCODOTNSF-UHFFFAOYSA-N
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Description

1-Phenyl-2-tritylhydrazine is a hydrazine derivative characterized by a phenyl group at the N1 position and a trityl (triphenylmethyl) group at the N2 position. While direct references to this compound are absent in the provided evidence, analogous hydrazines and hydrazides (e.g., 1-phenyl-2-acetylhydrazine , 1-phenyl-2-(1-phenylethylidene)-hydrazine , and substituted thiazolylhydrazines ) offer insights into its structural and functional properties. Hydrazine derivatives are widely studied for their roles in organic synthesis, medicinal chemistry (e.g., MAO inhibitors ), and materials science.

Properties

CAS No.

63418-38-2

Molecular Formula

C25H22N2

Molecular Weight

350.5 g/mol

IUPAC Name

1-phenyl-2-tritylhydrazine

InChI

InChI=1S/C25H22N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)27-26-24-19-11-4-12-20-24/h1-20,26-27H

InChI Key

BRXZLTCODOTNSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NNC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NNC4=CC=CC=C4

Other CAS No.

63418-38-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Substituents (N1/N2) Molecular Formula Key Features References
1-Phenyl-2-tritylhydrazine Phenyl / Trityl C25H22N2 Bulky trityl group may enhance steric hindrance, affecting reactivity. Inferred
1-Phenyl-2-acetylhydrazine Phenyl / Acetyl C8H10N2O Smaller acetyl group allows easier nucleophilic substitution .
1-(4-Chlorophenyl)-2-pentylidenehydrazine 4-Chlorophenyl / Pentylidene C14H16ClN3S Thiazole backbone enhances planarity and π-π stacking .
N-(2,6-Dichloro-4-CF3-phenyl)-1-phenylethylidenehydrazine Dichloro-CF3-phenyl / Phenylethylidene C15H10Cl2F3N2 Electron-withdrawing CF3 group increases electrophilicity .

Key Observations :

  • Electron-withdrawing groups (e.g., CF3, Cl) in analogs enhance stability and modulate biological activity .
Physicochemical Properties
  • Solubility : Bulky trityl groups likely reduce solubility in polar solvents compared to phenylhydrazine (density: 1.098 g/mL ).
  • Thermal Stability : Triphenylmethyl groups may enhance thermal stability due to aromatic stacking, as seen in triazole derivatives .
  • Crystallography : Analogous hydrazines exhibit intramolecular H-bonding (N–H···N, 2.54–2.70 Å ), which could stabilize this compound’s conformation.

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